molecular formula C7H3BrF4O B1477855 5-Bromo-4-fluoro-2-(trifluoromethyl)phenol CAS No. 1807085-75-1

5-Bromo-4-fluoro-2-(trifluoromethyl)phenol

Cat. No.: B1477855
CAS No.: 1807085-75-1
M. Wt: 259 g/mol
InChI Key: AELRWNJBJBKNMA-UHFFFAOYSA-N
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Description

“5-Bromo-4-fluoro-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4BrF3O . It is a derivative of phenol, which is a type of aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its molecular formula, C7H4BrF3O . It consists of a phenol group (an aromatic ring with a hydroxyl group) substituted with bromo, fluoro, and trifluoromethyl groups .

Scientific Research Applications

Environmental and Chemical Stability Insights

Research on brominated and fluorinated phenols, including compounds structurally similar to 5-Bromo-4-fluoro-2-(trifluoromethyl)phenol, highlights their significant presence in environmental studies and synthetic applications. For example, tribromophenols have been extensively studied for their environmental concentrations, toxicokinetics, and toxicodynamics, shedding light on their occurrence as intermediates in the synthesis of brominated flame retardants and as degradation products of these substances. Such compounds are not only used as pesticides but also occur naturally in some aquatic organisms, suggesting a ubiquitous environmental presence and a need for further research on their impact and behavior (Koch & Sures, 2018).

Synthetic Applications and Methodologies

In the realm of organic synthesis, fluorinated compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates for manufacturing non-steroidal anti-inflammatory drugs. This highlights the critical role of fluorinated phenols in pharmaceutical synthesis, offering pathways to develop efficient synthesis methods that minimize the use of hazardous materials and improve yield and safety (Qiu et al., 2009).

Advancements in Aqueous Fluoroalkylation

The progress of aqueous fluoroalkylation, including trifluoromethylation and other fluoroalkylation reactions, underscores the evolving methodologies in incorporating fluorinated groups into molecules under environmentally benign conditions. This development is crucial for creating pharmaceuticals, agrochemicals, and functional materials that benefit from the unique properties conferred by fluorinated functionalities (Song et al., 2018).

Fluorescent Chemosensors and Phenolic Studies

Fluorinated phenols are also pivotal in the development of fluorescent chemosensors, demonstrating their capacity to detect a wide array of analytes with high selectivity and sensitivity. Such applications are essential for environmental monitoring, medical diagnostics, and chemical analysis, showcasing the versatility and importance of fluorinated phenolic compounds in scientific research (Roy, 2021).

Environmental Degradation and Toxicity Concerns

Furthermore, studies on the environmental degradation and toxicity of related brominated and fluorinated compounds, such as triclosan, emphasize the ecological impact and persistence of these chemicals. This research is crucial for understanding the environmental fate of such compounds and developing strategies for their safe use and disposal (Bedoux et al., 2012).

Mechanism of Action

Properties

IUPAC Name

5-bromo-4-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-6(13)3(1-5(4)9)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELRWNJBJBKNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807085-75-1
Record name 5-bromo-4-fluoro-2-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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